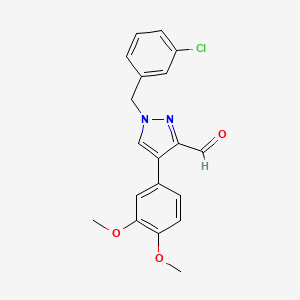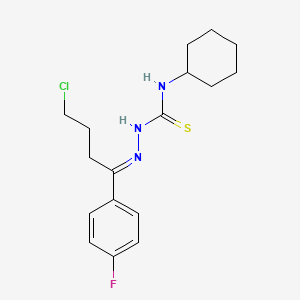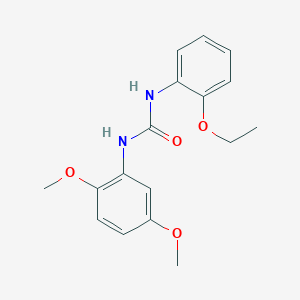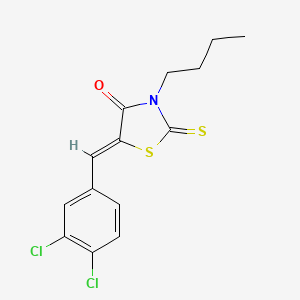
1-(3-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carbaldehyde
Overview
Description
1-(3-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the pyrazole family. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carbaldehyde is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, pain, and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carbaldehyde can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. Furthermore, this compound has been shown to induce apoptosis (cell death) in cancer cells, suggesting its potential use as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(3-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carbaldehyde in lab experiments is its high potency and selectivity towards specific targets. This compound can be used at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to prepare solutions for in vitro and in vivo experiments.
Future Directions
There are several future directions for the research on 1-(3-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carbaldehyde. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the product. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases. Another area of interest is the development of novel derivatives of this compound that can exhibit improved pharmacological properties. Finally, the use of this compound as a diagnostic tool for cancer detection warrants further investigation.
Conclusion:
In conclusion, 1-(3-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carbaldehyde is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of various diseases.
Scientific Research Applications
1-(3-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit significant anti-inflammatory and analgesic activities. It has also been reported to possess antitumor, antifungal, and antiviral properties. Additionally, this compound has been studied for its potential use as a diagnostic tool for detecting cancer cells.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-18-7-6-14(9-19(18)25-2)16-11-22(21-17(16)12-23)10-13-4-3-5-15(20)8-13/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGLWXFWLPPZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(N=C2C=O)CC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4736499.png)
![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B4736512.png)
![2-{[(4-bromophenoxy)acetyl]amino}benzoic acid](/img/structure/B4736516.png)
amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4736519.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4736528.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4736536.png)
![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4736543.png)

![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4736557.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4736571.png)
![5-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4736584.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4736605.png)